molecular formula C21H16FN3OS B2908369 N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 899958-75-9

N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2908369
CAS No.: 899958-75-9
M. Wt: 377.44
InChI Key: NFNDQFRKZGFUJD-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a benzo[d]thiazole ring, a fluorophenyl group, and a pyridin-2-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Attachment of the Pyridin-2-ylmethyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the pyridine derivative is coupled with the intermediate compound.

    Final Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, which may reduce the benzo[d]thiazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced aromatic systems.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide may be investigated for its potential as a bioactive molecule. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

Medically, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It might also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzo[d]thiazole ring might facilitate binding to specific sites, while the fluorophenyl and pyridin-2-ylmethyl groups could enhance its affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: Lacks the fluorine and pyridine groups, potentially altering its reactivity and biological activity.

    N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine, which might affect its chemical properties and interactions.

    N-(benzo[d]thiazol-2-yl)-2-(4-methylphenyl)acetamide: Contains a methyl group instead of fluorine, which could influence its steric and electronic properties.

Uniqueness

N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide is unique due to the combination of its functional groups. The presence of the fluorophenyl group can enhance its stability and bioavailability, while the pyridin-2-ylmethyl moiety may improve its binding affinity to biological targets. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS/c22-16-10-8-15(9-11-16)13-20(26)25(14-17-5-3-4-12-23-17)21-24-18-6-1-2-7-19(18)27-21/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNDQFRKZGFUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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